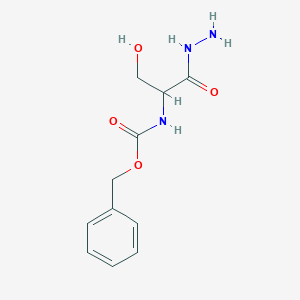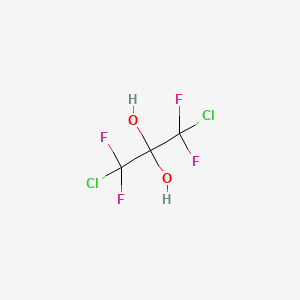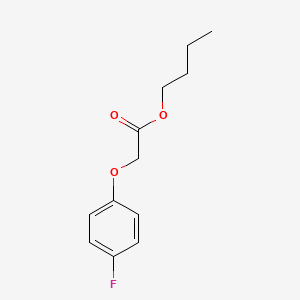
1,1,2,2-Tetrakis(methyldisulfanyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrakis(methyldisulfanyl)ethane is a chemical compound with the molecular formula C6H14S4 It is characterized by the presence of four methyldisulfanyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane typically involves the reaction of ethane-1,2-dithiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate disulfides, which then react with additional methyl iodide to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
化学反应分析
Types of Reactions
1,1,2,2-Tetrakis(methyldisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The methyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,2,2-Tetrakis(methyldisulfanyl)ethane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1,2,2-Tetrakis(methyldisulfanyl)ethane involves its interaction with molecular targets such as enzymes and proteins. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 1,1,2,2-Tetrakis(ethylthio)ethane
- 1,1,2,2-Tetrakis(phenylthio)ethane
- 1,1,2,2-Tetrakis(butylthio)ethane
Uniqueness
1,1,2,2-Tetrakis(methyldisulfanyl)ethane is unique due to its specific structural arrangement of methyldisulfanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, leading to unique applications and potential benefits.
属性
CAS 编号 |
5418-92-8 |
|---|---|
分子式 |
C6H14S8 |
分子量 |
342.7 g/mol |
IUPAC 名称 |
1,1,2,2-tetrakis(methyldisulfanyl)ethane |
InChI |
InChI=1S/C6H14S8/c1-7-11-5(12-8-2)6(13-9-3)14-10-4/h5-6H,1-4H3 |
InChI 键 |
MKVQMIFGUTUXIB-UHFFFAOYSA-N |
规范 SMILES |
CSSC(C(SSC)SSC)SSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



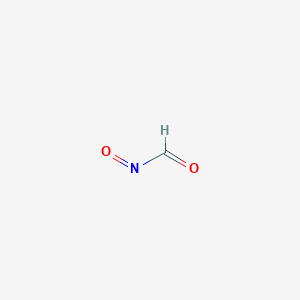

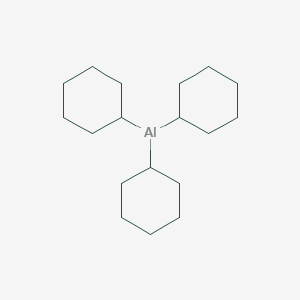
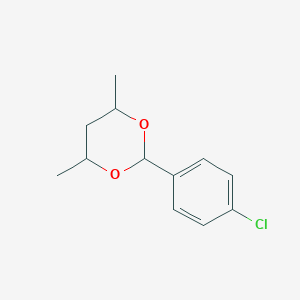


![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
